Human Maltase Inhibition: DNJ Exhibits 16-Fold Higher Potency than Acarbose
In a direct comparative study using human small intestinal microsomes as the enzyme source, 1-deoxynojirimycin (DNJ) demonstrated significantly greater inhibitory potency against maltase than the clinically approved α-glucosidase inhibitors acarbose, miglitol, and voglibose. The IC₅₀ of DNJ was determined to be 0.96 μM, compared to 15.2 μM for acarbose, representing an approximately 16-fold increase in potency. Furthermore, DNJ also outperformed miglitol (IC₅₀ = 3.7 μM) and voglibose (IC₅₀ = 1.3 μM) in this assay. The inhibition constant (Kᵢ) for DNJ was 0.071 μM, which is substantially lower than those of acarbose (2.6 μM), miglitol (0.57 μM), and voglibose (0.17 μM) [1].
| Evidence Dimension | Inhibitory potency against human small intestinal maltase (IC₅₀ and Kᵢ) |
|---|---|
| Target Compound Data | IC₅₀ = 0.96 μM, Kᵢ = 0.071 μM |
| Comparator Or Baseline | Acarbose (IC₅₀ = 15.2 μM, Kᵢ = 2.6 μM); Miglitol (IC₅₀ = 3.7 μM, Kᵢ = 0.57 μM); Voglibose (IC₅₀ = 1.3 μM, Kᵢ = 0.17 μM) |
| Quantified Difference | DNJ is ~16-fold more potent than acarbose (IC₅₀), ~4-fold more potent than miglitol, and ~1.4-fold more potent than voglibose. Kᵢ is ~37-fold lower than acarbose. |
| Conditions | Human small intestinal microsomes, maltose substrate (74 mM), pH 6.0, 37 °C, glucose-oxidase method detection. |
Why This Matters
Procuring DNJ provides a more potent research tool for investigating human intestinal α-glucosidase inhibition, enabling studies at lower, more pharmacologically relevant concentrations and reducing potential off-target effects compared to less potent clinical comparators.
- [1] Eskandari, R., Jones, K., Rose, D. R., & Pinto, B. M. The effect of heteroatom substitution on the inhibitory activity of salacinol and kotalanol analogues against human intestinal maltase-glucoamylase. Nutrients 2015, 7(3), 1480-1493. View Source
